molecular formula C16H14BrN3O2 B2794092 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline CAS No. 477846-87-0

2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Cat. No.: B2794092
CAS No.: 477846-87-0
M. Wt: 360.211
InChI Key: FTXIDSVVPRLHPY-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a complex organic compound that features both indole and nitroaniline moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Chemical Reactions Analysis

2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .

Properties

IUPAC Name

2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-14-9-12(20(21)22)5-6-16(14)18-8-7-11-10-19-15-4-2-1-3-13(11)15/h1-6,9-10,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXIDSVVPRLHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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